1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate
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Overview
Description
1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate is a synthetic organic compound with the molecular formula C₂₀H₂₆F₂N₂O₄ and a molecular weight of 396.19 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
The synthesis of 1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Final functionalization: The benzyl and carboxylate groups are added in the final steps to complete the synthesis
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites, using reagents like sodium azide or thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols
Scientific Research Applications
1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity
Mechanism of Action
The mechanism of action of 1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate can be compared with other spirocyclic compounds, such as:
1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate: This compound has a similar structure but with a different ring size, affecting its chemical properties and applications.
1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.6]decane-1,6-dicarboxylate:
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl (4S)-3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O4/c1-18(2,3)28-16(25)23-11-7-10-19(13-23)20(21,22)14-24(19)17(26)27-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCWETXDLKDLC-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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